![molecular formula C3H4N4O2 B098594 4-nitro-1H-pyrazol-5-amine CAS No. 16115-82-5](/img/structure/B98594.png)
4-nitro-1H-pyrazol-5-amine
Overview
Description
The compound 4-nitro-1H-pyrazol-5-amine is a derivative of the pyrazole class, which is characterized by a 5-atom ring containing two nitrogen atoms in adjacent positions. Pyrazole derivatives are known for their diverse range of biological activities and applications in pharmaceutical chemistry. The presence of the nitro group and the amine group in the compound suggests that it may have unique chemical properties and reactivity patterns that could be exploited in various chemical syntheses and applications.
Synthesis Analysis
The synthesis of pyrazole derivatives can be complex, involving multiple steps and various reagents. In the context of the provided papers, while the exact synthesis of 4-nitro-1H-pyrazol-5-amine is not detailed, related compounds are synthesized through reactions involving amines and hydrazines with other heterocyclic compounds. For instance, reactions of 1,3,6-trimethyl-5-nitrouracil with amines and hydrazines have been studied to synthesize fused-ring pyrimidines, which are structurally related to pyrazoles . Additionally, acylation reactions of heteroaromatic amines have been used to prepare pyrazolo[4,3-b]pyridine derivatives, indicating that similar strategies could potentially be applied to synthesize 4-nitro-1H-pyrazol-5-amine .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is crucial in determining their chemical reactivity and interaction with other molecules. The papers describe the molecular structures of related compounds, such as methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate, which exhibits a polarized structure in the nitroaniline portion and forms hydrogen-bonded chains of rings . This suggests that 4-nitro-1H-pyrazol-5-amine could also exhibit significant molecular polarization, which may affect its reactivity and hydrogen bonding capabilities.
Chemical Reactions Analysis
The chemical reactivity of pyrazole derivatives is influenced by the functional groups attached to the ring. The presence of a nitro group and an amine group in 4-nitro-1H-pyrazol-5-amine implies that it can participate in various chemical reactions. For example, the nitro group can undergo reduction reactions, while the amine group can be involved in the formation of amides or Schiff bases. The papers discuss the formation of hydrogen-bonded structures in related compounds, which indicates that 4-nitro-1H-pyrazol-5-amine could also engage in hydrogen bonding, affecting its reactivity and the formation of supramolecular structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-nitro-1H-pyrazol-5-amine, such as solubility, melting point, and stability, would be influenced by its molecular structure. The nitro group is typically electron-withdrawing, which could affect the compound's acidity and basicity. The amine group, on the other hand, is electron-donating and could participate in protonation or deprotonation reactions. The papers do not provide specific data on the physical and chemical properties of 4-nitro-1H-pyrazol-5-amine, but the properties of structurally similar compounds suggest that it may have moderate solubility in polar solvents and could form stable crystalline structures through hydrogen bonding .
Scientific Research Applications
Synthesis and Reactivity
- A study by Dalinger et al. (2013) details the synthesis and reactivity of 3,4,5-trinitro-1H-pyrazole derivatives, showcasing reactions with ammonia, amines, and other agents, highlighting the versatility of nitropyrazoles in chemical synthesis (Dalinger et al., 2013).
Structural and Energetic Properties
- Zhao et al. (2014) conducted a comparative study on amination of nitroazoles, revealing insights into the structural and energetic properties of C-amino and N-amino products, emphasizing the potential of these compounds in the design of next-generation energetic materials (Zhao et al., 2014).
- Ravi et al. (2010) investigated the structure and detonation properties of amino-, methyl-, and nitro-substituted 3,4,5-trinitro-1H-pyrazoles, suggesting their potential as high-energy density materials (Ravi et al., 2010).
Chemical Synthesis and Applications
- Li et al. (2016) synthesized 1-(3,5-dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine and its energetic salts, highlighting their potential as high-performance and thermally stable energetic materials (Li et al., 2016).
- Yong et al. (1999) developed a new reagent based on 4-nitro-1-H-pyrazole for the efficient synthesis of protected guanidines, demonstrating its application in chemical synthesis (Yong et al., 1999).
Advanced Material Design
- Zhai et al. (2019) designed bridged pyridine-based energetic derivatives, incorporating 3,4-dinitro-1H-pyrazol-5-amine, and studied their properties using density functional theory, highlighting their application in material design (Zhai et al., 2019).
Bioactive Compounds Synthesis
- Titi et al. (2020) synthesized pyrazole derivatives and analyzed their antitumor, antifungal, and antibacterial activities, revealing the potential of nitropyrazoles in pharmaceutical applications (Titi et al., 2020).
Safety And Hazards
Future Directions
The combination of superior energetic structural fragments is a feasible route to design new energetic materials . In this regard, selected metal and nitrogen-rich salts based on 3,4-dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine (HANTP) are prepared and characterized . This suggests that “4-nitro-1H-pyrazol-5-amine” and similar compounds could have potential applications in the design of new energetic materials.
properties
IUPAC Name |
4-nitro-1H-pyrazol-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N4O2/c4-3-2(7(8)9)1-5-6-3/h1H,(H3,4,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWGYPTNGYXOXPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60394255 | |
Record name | 4-nitro-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60394255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-nitro-1H-pyrazol-5-amine | |
CAS RN |
16115-82-5 | |
Record name | 4-Nitro-1H-pyrazol-3-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16115-82-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-nitro-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60394255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-nitro-1H-pyrazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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